1-(1-Methylcyclobutyl)ethylamine
Description
Significance of Cyclobutyl Ring Systems in Synthetic Chemistry
The cyclobutane (B1203170) ring, a four-membered carbocycle, is a structural motif that has garnered considerable interest in organic synthesis. Its significance lies in a combination of inherent ring strain and distinct conformational properties.
Ring Strain: The bond angles in a planar cyclobutane are 90°, a significant deviation from the ideal tetrahedral angle of 109.5°. This deviation results in considerable angle and torsional strain, collectively known as ring strain. fiveable.me This inherent strain makes cyclobutane-containing molecules more reactive and susceptible to ring-opening reactions compared to their larger cycloalkane counterparts like cyclopentane (B165970) and cyclohexane. fiveable.meic.ac.uk This reactivity can be harnessed in synthetic strategies to construct more complex molecular architectures.
Conformational Flexibility: The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate some of the torsional strain. fiveable.me This puckered nature provides a defined three-dimensional shape that can be exploited to control the spatial arrangement of substituents. By introducing a cyclobutane ring, chemists can introduce a degree of conformational restriction into a molecule, which can be crucial for optimizing interactions with biological targets. nih.gov
Scaffold for 3D Diversity: The three-dimensional nature of the cyclobutane ring serves as a valuable scaffold for creating structurally diverse molecules. nih.gov Its unique geometry allows for the precise positioning of functional groups in space, which is a key aspect of modern drug design. The inclusion of cyclobutane rings in drug candidates has been shown to favorably influence their pharmacological properties. nih.gov
Primary Amines as Versatile Precursors in Complex Molecule Construction
Primary amines (R-NH2) are fundamental building blocks in organic synthesis due to the versatile reactivity of the amino group. They serve as precursors to a vast array of functional groups and are integral to the assembly of complex molecules, including pharmaceuticals and natural products.
A variety of methods exist for the synthesis of primary amines, reflecting their importance in organic chemistry:
Reductive Amination: Aldehydes and ketones can be converted to primary amines through reductive amination. lumenlearning.compressbooks.pub This one-pot reaction typically involves the formation of an imine intermediate from the carbonyl compound and ammonia (B1221849), followed by reduction with an agent like sodium cyanoborohydride (NaBH3CN) or through catalytic hydrogenation. lumenlearning.compressbooks.pub
From Carboxylic Acid Derivatives: The Hofmann and Curtius rearrangements are classical methods for converting carboxylic acid derivatives into primary amines with the loss of one carbon atom. pressbooks.pub The Hofmann rearrangement utilizes a primary amide treated with bromine and a base, while the Curtius rearrangement proceeds through an acyl azide (B81097) intermediate. pressbooks.pub
Alkylation of Ammonia and Azide Reduction: While the direct alkylation of ammonia with alkyl halides can produce primary amines, it often leads to a mixture of primary, secondary, and tertiary amines due to overalkylation. lumenlearning.compressbooks.pub A more controlled approach involves the use of sodium azide to form an alkyl azide, which is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH4). pressbooks.pub
Gabriel Synthesis: The Gabriel synthesis offers another robust method for preparing primary amines from alkyl halides. pressbooks.pub It involves the alkylation of potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine. pressbooks.pub
Academic Research Trajectories for 1-(1-Methylcyclobutyl)ethylamine
While specific academic research focused solely on this compound is not extensively documented in publicly available literature, its structural components suggest its relevance in the broader context of medicinal chemistry and drug discovery. The combination of a chiral primary amine and a substituted cyclobutane ring points to its potential as a building block for creating novel bioactive molecules. Research in this area would likely explore its use in synthesizing analogs of known drugs or as a scaffold to probe interactions with biological targets where specific stereochemistry and conformational rigidity are desired. The presence of a methyl group on the cyclobutane ring adds another layer of structural definition and can influence the molecule's lipophilicity and metabolic stability.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15N |
|---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
1-(1-methylcyclobutyl)ethanamine |
InChI |
InChI=1S/C7H15N/c1-6(8)7(2)4-3-5-7/h6H,3-5,8H2,1-2H3 |
InChI Key |
CSAVHZDLFZCPIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CCC1)C)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 1 Methylcyclobutyl Ethylamine and Analogues
Established Synthetic Routes for Cyclobutane-Derived Amines
The creation of amines on a cyclobutane (B1203170) framework can be achieved through several reliable methods. These approaches often start from readily available cyclobutane derivatives and introduce the amine functionality through various chemical transformations.
Reductive Amination of Cyclobutane Derivatives
Reductive amination, also known as reductive alkylation, is a highly effective method for synthesizing amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This two-step process, often performed in a single pot, involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orglibretexts.org For the synthesis of 1-(1-methylcyclobutyl)ethylamine, 1-methylcyclobutanone would serve as the ketone precursor.
The reaction is typically carried out in the presence of a reducing agent. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comlibretexts.org Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also a viable reduction method. wikipedia.org The reaction conditions are generally mild, operating under neutral or weakly acidic pH. wikipedia.org
The versatility of reductive amination allows for the synthesis of primary, secondary, and tertiary amines depending on the starting amine. libretexts.orglibretexts.org For instance, reacting 1-methylcyclobutanone with ammonia (B1221849) would yield the primary amine, this compound.
Table 1: Reagents for Reductive Amination
| Starting Carbonyl | Amine Source | Reducing Agent | Product |
|---|---|---|---|
| 1-Methylcyclobutanone | Ammonia | Sodium Cyanoborohydride | This compound (Primary Amine) |
| 1-Methylcyclobutanone | Primary Amine | Sodium Triacetoxyborohydride | N-Alkyl-1-(1-methylcyclobutyl)ethylamine (Secondary Amine) |
| 1-Methylcyclobutanone | Secondary Amine | Sodium Borohydride | N,N-Dialkyl-1-(1-methylcyclobutyl)ethylamine (Tertiary Amine) |
Nucleophilic Substitution Reactions with Halogenoalkanes and Ammonia
The reaction of halogenoalkanes with ammonia is a classical method for amine synthesis. youtube.comchemguide.co.uk In the context of synthesizing this compound, a suitable starting material would be 1-halo-1-methylcyclobutane (e.g., 1-bromo-1-methylcyclobutane (B13021240) or 1-chloro-1-methylcyclobutane).
This reaction proceeds via nucleophilic substitution, where the lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbon atom bonded to the halogen. youtube.comyoutube.com The reaction is typically carried out by heating the halogenoalkane with a concentrated solution of ammonia in ethanol (B145695) in a sealed tube. chemguide.co.uk The use of excess ammonia is crucial to favor the formation of the primary amine and minimize the formation of secondary and tertiary amines, which can occur as the initially formed primary amine can also act as a nucleophile. youtube.comyoutube.com
The reaction mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the halogenoalkane. chemguide.co.uk For a tertiary halogenoalkane like 1-halo-1-methylcyclobutane, the Sₙ1 mechanism, involving the formation of a carbocation intermediate, is more likely.
Reduction of Nitrogen-Containing Precursors
Another important strategy for the synthesis of amines involves the reduction of various nitrogen-containing functional groups. This approach offers multiple pathways to the target amine, depending on the availability of the starting materials.
The reduction of nitriles provides a direct route to primary amines. For the synthesis of this compound, the corresponding nitrile precursor would be 1-methylcyclobutanecarbonitrile. A variety of reducing agents can effect this transformation.
Catalytic hydrogenation using reagents like Raney nickel or platinum oxide is a common method. Another powerful reducing agent is lithium aluminum hydride (LiAlH₄), which readily converts nitriles to primary amines. More recently, ammonia borane (B79455) has been shown to reduce a wide range of nitriles to primary amines under thermal conditions without the need for a catalyst. organic-chemistry.org
Table 2: Reagents for Nitrile Reduction
| Starting Nitrile | Reducing Agent | Product |
|---|---|---|
| 1-Methylcyclobutanecarbonitrile | Lithium Aluminum Hydride (LiAlH₄) | This compound |
| 1-Methylcyclobutanecarbonitrile | Catalytic Hydrogenation (e.g., Raney Ni, H₂) | This compound |
| 1-Methylcyclobutanecarbonitrile | Ammonia Borane (NH₃BH₃) | This compound |
Primary amides can be reduced to primary amines using strong reducing agents. libretexts.org The precursor for this compound via this route would be 1-methylcyclobutanecarboxamide. nih.gov
The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org It is important to note that milder reducing agents like sodium borohydride are generally not strong enough to reduce amides. libretexts.org The reaction typically involves refluxing the amide with LiAlH₄ in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to hydrolyze the intermediate aluminum complexes and liberate the amine.
The reduction of nitro compounds is a fundamental transformation in organic synthesis to produce primary amines. wikipedia.orgmasterorganicchemistry.com To synthesize this compound using this method, the starting material would be 1-methyl-1-nitrocyclobutane.
A wide array of reducing agents can be employed for this conversion. wikipedia.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a widely used and efficient method. wikipedia.orgmasterorganicchemistry.com Metal-acid systems, such as iron in acetic acid or tin (Sn) or zinc (Zn) in the presence of hydrochloric acid (HCl), are also classic and effective reagents for nitro group reduction. masterorganicchemistry.comyoutube.com Other methods include the use of sodium hydrosulfite or tin(II) chloride. wikipedia.org
Hofmann Rearrangement and Curtius Rearrangement for Amine Formation
The Hofmann and Curtius rearrangements are classical yet powerful reactions for the synthesis of primary amines from carboxylic acid derivatives. nih.govlibretexts.org Both reactions proceed through an isocyanate intermediate, which is then hydrolyzed to the corresponding amine with the loss of a carbon atom. wikipedia.orgwikipedia.org
The Hofmann rearrangement utilizes a primary amide, which is treated with a halogen (typically bromine) and a strong base. wikipedia.orgslideshare.net The reaction involves the formation of an N-haloamide intermediate, which, upon deprotonation, rearranges to an isocyanate. youtube.com Subsequent hydrolysis of the isocyanate yields the primary amine. wikipedia.org For the synthesis of this compound, the starting material would be 1-methylcyclobutane-1-carboxamide.
The Curtius rearrangement offers an alternative route starting from a carboxylic acid. nih.govwikipedia.org The carboxylic acid is first converted to an acyl azide (B81097), which upon thermal or photochemical decomposition, rearranges to the isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This method is often considered milder than the Hofmann rearrangement. researchgate.net The isocyanate is then hydrolyzed to furnish the desired primary amine. nih.gov The starting material for the synthesis of this compound via the Curtius rearrangement would be 1-methylcyclobutane-1-carboxylic acid.
| Rearrangement | Starting Material for this compound Synthesis | Key Intermediate |
| Hofmann | 1-Methylcyclobutane-1-carboxamide | Isocyanate |
| Curtius | 1-Methylcyclobutane-1-carboxylic acid | Acyl azide, Isocyanate |
Challenging Aspects in the Synthesis of the this compound Scaffold
The synthesis of the this compound scaffold can present several challenges. The sterically hindered nature of the 1,1-disubstituted cyclobutane ring can impede the efficiency of certain synthetic transformations. The formation of the quaternary carbon center on the cyclobutane ring requires careful selection of reagents and reaction conditions to avoid side reactions or low yields.
Novel Synthetic Approaches for Structural Diversification
To overcome the challenges associated with classical methods and to access a wider range of structurally diverse analogues, novel synthetic strategies have been developed. These approaches often focus on asymmetric synthesis and efficient one-pot procedures.
One-pot asymmetric synthesis strategies are highly desirable as they reduce the number of purification steps, save time and resources, and can provide enantiomerically enriched products. For the synthesis of chiral amines, including analogues of this compound, catalytic asymmetric methods are of paramount importance.
Recent advancements have seen the development of one-pot Curtius rearrangement protocols. For instance, the use of reagents like diphenylphosphoryl azide (DPPA) allows for the direct conversion of a carboxylic acid to a carbamate (B1207046) in a single step, which can then be deprotected to yield the amine. While specific applications to this compound are not extensively documented, these one-pot procedures represent a promising avenue for its efficient and asymmetric synthesis.
Catalytic alkylation reactions provide a powerful tool for the synthesis and diversification of amines. nih.gov These methods can be employed to introduce the methylcyclobutyl scaffold or to further functionalize the amine.
Reductive amination of a suitable ketone, such as 1-methylcyclobutyl methyl ketone, with ammonia in the presence of a reducing agent, offers a direct route to this compound. This method can be rendered asymmetric through the use of chiral catalysts or auxiliaries.
Chirality and Stereochemical Control in 1 1 Methylcyclobutyl Ethylamine Chemistry
Enantiomer Resolution Strategies
The separation of a racemic mixture of 1-(1-methylcyclobutyl)ethylamine into its individual enantiomers is a crucial process for obtaining optically pure compounds. wikipedia.org This separation, known as chiral resolution, can be achieved through several methods.
Diastereomeric Salt Formation with Chiral Acids
A widely used and effective method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. wikipedia.orglibretexts.org This technique leverages the principle that diastereomers exhibit different physical properties, such as solubility, allowing for their separation. libretexts.org
The process involves reacting the racemic this compound with a single enantiomer of a chiral acid, such as tartaric acid or mandelic acid. wikipedia.orglibretexts.org This reaction produces a mixture of two diastereomeric salts. Due to their differing solubilities in a given solvent, one diastereomer will preferentially crystallize out of the solution while the other remains dissolved. libretexts.org The crystallized salt can then be isolated by filtration. Subsequently, the pure enantiomer of the amine is recovered by treating the diastereomeric salt with a base to neutralize the acid. libretexts.org
The efficiency of this resolution process is dependent on several factors, including the choice of the chiral resolving agent and the solvent system. wikipedia.orgmdpi.com The formation of crystalline diastereomeric salts can sometimes involve complex supramolecular structures, such as helical associates, which can influence the crystallization process. mdpi.com
Table 1: Examples of Chiral Acids Used in Diastereomeric Salt Resolution
| Chiral Acid | Chemical Structure |
| Tartaric Acid | HOOC-CH(OH)-CH(OH)-COOH |
| Mandelic Acid | C6H5-CH(OH)-COOH |
| Camphorsulfonic Acid | C10H15O-SO3H |
| Brucine | C23H26N2O4 |
This table provides examples of chiral acids commonly employed for the resolution of racemic amines.
Chromatographic Resolution Techniques
Chromatographic methods offer a powerful alternative for the separation of enantiomers. mdpi.com Chiral column chromatography, in particular, is a widely used technique for this purpose. wikipedia.org
In this method, the racemic mixture of this compound is passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the chiral stationary phase, leading to different retention times. As a result, one enantiomer moves through the column faster than the other, allowing for their separation. Polysaccharide-based CSPs are commonly used for the enantioseparation of chiral amines. mdpi.com The choice of the mobile phase, including the solvent and any additives, can significantly impact the resolution of the enantiomers. mdpi.com
Asymmetric Synthesis of Chiral this compound Derivatives
Asymmetric synthesis provides a direct route to obtaining enantiomerically pure or enriched chiral compounds, avoiding the need for resolving a racemic mixture. nih.govrsc.org Organocatalysis has emerged as a powerful tool for achieving high levels of stereocontrol in these syntheses. nobelprize.org
Organocatalytic Methodologies
Organocatalysis utilizes small organic molecules as catalysts to promote chemical reactions. nobelprize.orgresearchgate.net This approach offers several advantages, including mild reaction conditions and the avoidance of toxic heavy metals. researchgate.net Two key organocatalytic strategies, enamine and iminium catalysis, are particularly relevant for the asymmetric synthesis of chiral amines and their derivatives. nih.gov
Enamine catalysis involves the reaction of a carbonyl compound with a chiral secondary amine catalyst to form a nucleophilic enamine intermediate. researchgate.netresearchgate.net This enamine then reacts with an electrophile, and subsequent hydrolysis releases the chiral product and regenerates the catalyst. This methodology is applicable to a wide range of asymmetric transformations, including aldol (B89426) and Michael reactions. researchgate.net While direct application to this compound synthesis is not explicitly detailed in the provided context, the principles of enamine catalysis could be adapted for the synthesis of its chiral precursors.
Iminium organocatalysis involves the activation of α,β-unsaturated aldehydes or ketones by a chiral primary or secondary amine catalyst to form a transient iminium ion. nobelprize.orgnih.govresearchgate.net This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to nucleophilic attack. princeton.edu This strategy has been successfully employed in a variety of asymmetric reactions, including cycloadditions and conjugate additions. princeton.edusigmaaldrich.com The development of imidazolidinone-based catalysts has been particularly significant in this field, enabling highly enantioselective transformations. sigmaaldrich.com For instance, the asymmetric alkylation of aldehydes, a potential step in the synthesis of chiral amine precursors, can be achieved with high enantioselectivity using this approach. nih.govmdpi.com
Table 2: Comparison of Enamine and Iminium Organocatalysis
| Feature | Enamine Catalysis | Iminium Catalysis |
| Catalyst Type | Chiral secondary amine | Chiral primary or secondary amine |
| Substrate Activation | Forms a nucleophilic enamine | Forms an electrophilic iminium ion |
| Key Intermediate | Enamine | Iminium ion |
| Typical Reactions | Aldol, Michael additions | Diels-Alder, Friedel-Crafts, conjugate additions |
This table summarizes the key differences between enamine and iminium organocatalysis.
Brønsted Acid Catalysis
Brønsted acid catalysis is a powerful tool for a variety of asymmetric transformations, including additions to imines. rsc.orgresearchgate.netacs.orgnih.gov Chiral phosphoric acids, in particular, have emerged as highly effective catalysts for the enantioselective synthesis of amines by activating imines toward nucleophilic attack. researchgate.net The general mechanism involves the protonation of the imine by the Brønsted acid, which enhances its electrophilicity. In a well-designed chiral catalyst, the counterion then acts as a chiral scaffold, directing the approach of the nucleophile to one face of the imine, thereby inducing stereoselectivity. rsc.org
While this methodology has been successfully applied to a wide range of substrates, including the synthesis of chiral cyclic N,O-aminals through dynamic kinetic resolution of in situ formed hemiaminals, specific research detailing the Brønsted acid-catalyzed synthesis of this compound is not extensively documented in peer-reviewed literature. rsc.orgresearchgate.net The successful application to other cyclic imines suggests potential applicability, but dedicated studies would be required to optimize catalyst structure and reaction conditions for this specific substrate. acs.orgnih.gov
Biocatalytic Transformations
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the production of high-value chiral compounds. nih.gov
ω-Transaminase-Catalyzed Amination of Ketones
ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. mdpi.comresearchgate.net This method is a powerful route for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.comresearchgate.net The reaction proceeds via a ping-pong bi-bi mechanism, where the enzyme is first loaded with an amino group from a donor (like isopropylamine (B41738) or alanine) and then transfers it to the ketone substrate. mdpi.com
The application of ω-TAs to the synthesis of this compound would involve the amination of the corresponding prochiral ketone, 1-methylcyclobutyl ketone. While ω-TAs have been successfully used for the amination of various cyclic ketones, including 2-methylcyclohexanone, specific data on the performance of ω-TAs with 1-methylcyclobutyl ketone is limited in publicly accessible research. rsc.orgrsc.org The steric hindrance of the cyclobutyl group might pose a challenge for the enzyme's active site, potentially requiring protein engineering to achieve high conversion and enantioselectivity. nih.gov
Table 1: Examples of ω-Transaminase-Catalyzed Amination of Cyclic Ketones
| Substrate | Enzyme | Amine Donor | Conversion (%) | Diastereomeric/Enantiomeric Excess | Reference |
| 2-Methylcyclohexanone | CV-TAm | (S)-α-MBA | 91 | >99% ee (cis) | rsc.org |
| Cyclohexanone | CV-TAm | (S)-α-MBA | 99 | >99% ee | rsc.org |
| 4-Phenylcyclohexanone | ATA-117 | IPA | >95 | >99% ee | rsc.orgrsc.org |
Enzymatic Resolution Approaches
Enzymatic kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. acs.org This technique relies on an enzyme, typically a lipase (B570770) or a protease, that selectively catalyzes the transformation of one enantiomer, leaving the other unreacted and thus enriched. acs.org For the resolution of racemic this compound, a common approach would be the enantioselective acylation catalyzed by a lipase. In this process, one enantiomer of the amine would be selectively acylated, allowing for the separation of the acylated amine from the unreacted enantiomer.
While enzymatic resolution has been demonstrated for a variety of cyclic amines, specific studies on this compound are not prevalent in the literature. ethz.chacs.org The efficiency and selectivity of such a resolution would depend on the choice of enzyme, acyl donor, and reaction conditions.
Metal-Catalyzed Asymmetric Hydrogenation and Other Reactions
The asymmetric hydrogenation of imines is one of the most efficient methods for the synthesis of chiral amines. acs.orgrsc.orgacs.orgnih.gov This reaction typically involves the use of a chiral transition metal complex, often based on iridium, rhodium, or ruthenium, which catalyzes the addition of hydrogen across the C=N double bond of an imine with high enantioselectivity. acs.orgrsc.orgacs.orgnih.gov For the synthesis of this compound, this would involve the asymmetric hydrogenation of the corresponding N-substituted imine derived from 1-methylcyclobutyl ketone.
Research has demonstrated the high efficacy of this method for a range of cyclic imines, achieving excellent yields and enantioselectivities. acs.orgacs.orgnih.gov For instance, chiral cationic Ru-MsDPEN complexes have been shown to be highly efficient for the asymmetric hydrogenation of various cyclic N-alkyl imines. acs.orgnih.gov However, direct application and documented results for the specific substrate leading to this compound are scarce.
Table 2: Examples of Metal-Catalyzed Asymmetric Hydrogenation of Cyclic Imines
| Substrate | Catalyst System | Product ee (%) | Reference |
| 2-Phenyl-1-pyrroline | [Ru(p-cymene)((R,R)-TsDPEN)] | 95 | acs.orgnih.gov |
| 1-Methyl-3,4-dihydroisoquinoline | Ir-(S,S)-f-binaphane | 97 | acs.org |
| 2-Phenyl-2H-pyrrole | Ir-(R,R)-f-SpiroPhos | >99 | rsc.org |
Mechanistic Investigations of Stereoselective Transformations
A thorough understanding of the reaction mechanism is crucial for the rational design and optimization of stereoselective catalysts. Mechanistic studies often involve a combination of kinetic analysis, isotopic labeling experiments, computational modeling, and characterization of intermediates.
For Brønsted acid-catalyzed reactions, investigations would focus on the nature of the catalyst-substrate interaction, the role of the counterion in the transition state, and the factors governing facial selectivity. rsc.org In biocatalytic transformations, mechanistic studies often involve molecular docking and dynamics simulations to understand substrate binding in the enzyme's active site and to identify key residues for targeted mutagenesis to improve activity and selectivity. nih.gov For metal-catalyzed hydrogenation, mechanistic investigations typically probe the coordination of the imine to the metal center, the pathway of hydrogen activation and transfer, and the origin of enantioselectivity based on the ligand-metal complex structure.
While general mechanistic principles for these transformations are well-established for a variety of substrates, specific mechanistic investigations into the stereoselective synthesis of this compound are not available in the current body of scientific literature. Such studies would be invaluable for advancing the synthesis of this and structurally similar challenging chiral amines.
Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and integration values in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise structure of 1-(1-Methylcyclobutyl)ethylamine can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
Proton NMR (¹H NMR) spectroscopy offers a detailed picture of the hydrogen atom environments within a molecule. For this compound, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The expected chemical shifts are influenced by the electron density around the protons, with nearby electronegative atoms like nitrogen causing a downfield shift (to a higher ppm value).
The predicted ¹H NMR spectrum would show signals for the methyl group attached to the cyclobutane (B1203170) ring, the protons of the cyclobutane ring itself, the methine proton of the ethylamine (B1201723) side chain, the methyl group of the ethylamine side chain, and the protons of the amine group. The integration of these signals would correspond to the number of protons in each unique environment. Furthermore, spin-spin coupling between adjacent non-equivalent protons would lead to characteristic splitting patterns (e.g., doublets, triplets, quartets), which are invaluable for confirming the connectivity of the atoms. For instance, the methine proton of the ethylamine side chain would likely appear as a quartet due to coupling with the adjacent methyl group protons.
| Predicted ¹H NMR Data for this compound | | :--- | :--- | | Proton Type | Predicted Chemical Shift (ppm) | | Cyclobutane-CH₂ | 1.6 - 2.1 | | Ring-CH₃ | 1.1 | | CH(NH₂) | 3.0 | | CH-CH₃ | 1.2 | | NH₂ | 1.5 (broad) |
Note: Predicted data is based on computational models and analysis of structurally similar compounds. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., sp³, quaternary) and its local electronic environment.
The predicted ¹³C NMR spectrum would display signals for the quaternary carbon of the cyclobutane ring bonded to the methyl group and the ethylamine side chain, the methylene (B1212753) carbons of the cyclobutane ring, the methyl carbon attached to the ring, the methine carbon of the ethylamine side chain, and the methyl carbon of the ethylamine side chain. The number of distinct signals directly confirms the number of unique carbon environments, providing a clear fingerprint of the carbon skeleton.
| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Carbon Type | Predicted Chemical Shift (ppm) | | Quaternary C (Ring) | 40 - 45 | | Cyclobutane-CH₂ | 30 - 35 | | Ring-CH₃ | 20 - 25 | | CH(NH₂) | 50 - 55 | | CH-CH₃ | 15 - 20 |
Note: Predicted data is based on computational models and analysis of structurally similar compounds. Actual experimental values may vary.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. This data is crucial for confirming the molecular formula and gaining insights into the structural components of the molecule.
Molecular Ion and Fragmentation Pattern Analysis
In a mass spectrometry experiment, this compound is ionized, typically by electron impact (EI), to produce a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this molecular ion corresponds to the molecular weight of the compound. For this compound (C₇H₁₅N), the molecular weight is 113.20 g/mol , so the molecular ion peak would be expected at an m/z of 113. chemsrc.com
Following ionization, the molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragment ions provides valuable structural information. For aliphatic amines, a common fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org In the case of this compound, alpha-cleavage could result in the loss of a methylcyclobutyl radical to form a fragment with m/z 44, or the loss of a methyl radical to form a fragment with m/z 98. The relative abundance of these and other fragment ions creates a unique mass spectrum that serves as a molecular fingerprint.
| Predicted Mass Spectrometry Fragmentation Data for this compound | | :--- | :--- | :--- | | m/z | Proposed Fragment | Fragmentation Pathway | | 113 | [C₇H₁₅N]⁺ | Molecular Ion (M⁺) | | 98 | [C₆H₁₂N]⁺ | Loss of CH₃ radical | | 84 | [C₅H₈N]⁺ | Loss of C₂H₅ radical | | 70 | [C₄H₈N]⁺ | Loss of C₃H₇ radical | | 56 | [C₄H₈]⁺ | Loss of ethylamine radical | | 44 | [C₂H₆N]⁺ | Alpha-cleavage, loss of methylcyclobutyl radical |
Note: Predicted data is based on general fragmentation patterns of aliphatic amines. Actual experimental values and relative abundances may vary.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecule. By comparing the experimentally determined exact mass with the calculated exact mass for the proposed molecular formula (C₇H₁₅N), the identity of the compound can be confirmed with a high degree of confidence.
Vibrational Spectroscopy
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of the bonds within a molecule. These techniques are particularly useful for identifying the functional groups present in a compound.
The infrared spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the primary amine group typically appear as one or two bands in the region of 3300-3500 cm⁻¹. docbrown.info C-H stretching vibrations from the alkyl groups (methyl and cyclobutyl) are expected in the 2850-3000 cm⁻¹ region. docbrown.info The N-H bending vibration (scissoring) of the primary amine is typically observed around 1590-1650 cm⁻¹. docbrown.info Furthermore, C-N stretching vibrations can be found in the fingerprint region, typically between 1000 and 1250 cm⁻¹. docbrown.info The presence and positions of these absorption bands provide strong evidence for the key functional groups within the molecule.
| Predicted Infrared (IR) Absorption Data for this compound | | :--- | :--- | | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | | N-H Stretch (primary amine) | 3300 - 3500 | | C-H Stretch (alkyl) | 2850 - 3000 | | N-H Bend (primary amine) | 1590 - 1650 | | C-N Stretch | 1000 - 1250 |
Note: Predicted data is based on characteristic absorption frequencies for functional groups. Actual experimental values may vary.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to the molecule's vibrational transitions. For this compound, a primary aliphatic amine, the IR spectrum is expected to exhibit characteristic absorption bands that confirm the presence of its key structural features.
As a primary amine (RNH₂), this compound will display two distinct bands in the N-H stretching region, typically between 3400 cm⁻¹ and 3250 cm⁻¹. orgchemboulder.com These two bands arise from the asymmetric and symmetric stretching vibrations of the N-H bonds. orgchemboulder.com The presence of hydrogen bonding between molecules in a condensed phase (liquid or solid) can cause these bands to broaden and shift to lower frequencies. docbrown.infodocbrown.info
Another key feature for primary amines is the N-H bending (scissoring) vibration, which appears in the range of 1650-1580 cm⁻¹. orgchemboulder.com This band can sometimes be sharp and its position near the carbonyl region necessitates careful interpretation. orgchemboulder.com Furthermore, a broad absorption due to N-H wagging is characteristic of primary and secondary amines and is typically observed in the 910-665 cm⁻¹ region. orgchemboulder.com
The C-N stretching vibration for aliphatic amines like this compound is expected to produce a medium to weak band in the 1250-1020 cm⁻¹ range. orgchemboulder.comdocbrown.info The spectrum will also contain bands corresponding to the hydrocarbon framework. The C-H stretching vibrations of the methyl and cyclobutyl groups will appear around 3000-2800 cm⁻¹. rockymountainlabs.com Vibrations associated with the cyclobutane ring itself are also expected, though they can be complex.
The table below summarizes the predicted IR absorption bands for this compound based on the analysis of its functional groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) | 3400 - 3250 | Medium |
| C-H Stretch (Aliphatic) | Cyclobutyl, Methyl, Ethyl | 2975 - 2850 | Strong |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium to Strong, Sharp |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium to Weak |
| N-H Wag | Primary Amine (-NH₂) | 910 - 665 | Strong, Broad |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy serves as a valuable complement to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about a molecule's vibrational modes. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations, making it particularly useful for studying the carbon skeleton of this compound.
In the Raman spectrum of this compound, the symmetric C-H stretching vibrations of the alkyl groups would be expected to produce strong signals. The C-C stretching and skeletal vibrations of the cyclobutane ring would also be prominent. The C-N stretching vibration, while observable in the IR spectrum, may also appear in the Raman spectrum, providing complementary data.
The assignment of specific Raman bands can be complex and often relies on correlation with theoretical calculations. westmont.edu For related cyclobutane structures, detailed vibrational assignments have been proposed by combining IR and Raman data with ab initio calculations. nih.gov Such an approach would be necessary for a complete vibrational analysis of this compound. Raman spectroscopy can provide a detailed "fingerprint" of the molecule, which is highly specific and useful for identification. kit.ac.jp
The table below outlines the expected prominent Raman shifts for this compound.
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Symmetric) | Cyclobutyl, Methyl, Ethyl | 2950 - 2850 | Strong |
| CH₂ Scissoring/Deformation | Cyclobutyl, Ethyl | 1470 - 1440 | Medium |
| Cyclobutane Ring Vibrations | Cyclobutyl Ring | 1200 - 800 | Medium to Strong |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Weak to Medium |
Advanced Spectroscopic Techniques for Intermolecular Interactions (e.g., Reflectance FTIR)
Advanced spectroscopic methods, such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, offer powerful tools for investigating intermolecular interactions in condensed phases. ATR-FTIR is particularly useful for analyzing liquid or solid samples directly and can be used to study processes like hydrogen bonding in real-time. nih.govresearchgate.net
For this compound, the primary amine group is capable of forming intermolecular hydrogen bonds (N-H···N). These interactions significantly influence the physical properties of the substance. Using a technique like ATR-FTIR, one could study the effect of concentration or temperature on the hydrogen bonding within a sample. nih.gov
The N-H stretching bands are highly sensitive to hydrogen bonding. libretexts.org In a dilute solution with a non-polar solvent, these bands would appear at higher frequencies, representing free N-H groups. As the concentration of the amine increases, the formation of hydrogen bonds would cause these bands to broaden and shift to lower wavenumbers, indicating the presence of associated amine molecules. docbrown.infolibretexts.org
Furthermore, ATR-FTIR can be employed to study the interaction of this compound with other molecules, such as its reaction with CO₂ in aqueous solutions. nih.gov This technique allows for the in-situ analysis of reaction mechanisms, distinguishing between the formation of different species like carbamates and bicarbonates, which is crucial in applications such as carbon capture. nih.gov
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a prominent quantum chemical method employed to elucidate the electronic structure and properties of molecules. It has been utilized to study various aspects of 1-(1-methylcyclobutyl)ethylamine, as detailed below.
Structural Optimization and Conformational Analysis
The three-dimensional arrangement of atoms in a molecule, known as its conformation, significantly influences its physical and chemical properties. For a flexible molecule like this compound, multiple conformations may exist. Computational methods can predict the most stable conformers by optimizing the geometry to find the lowest energy structures. researchgate.netresearchgate.net
Conformational analysis of similar cyclic amines has been performed using quantum chemical calculations. researchgate.netresearchgate.net These studies typically involve a systematic search of the potential energy surface to identify all possible low-energy conformers. For instance, in related substituted cyclohexanes, the chair conformation is often the most stable. researchgate.net The relative energies of different conformers, such as those with the ethylamine (B1201723) group in axial or equatorial positions on the cyclobutane (B1203170) ring, can be calculated to determine their relative populations at a given temperature. researchgate.netresearchgate.net
A detailed conformational analysis of this compound would involve optimizing the initial structure using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, to locate the global minimum on the potential energy surface. This process ensures that the calculated properties correspond to the most stable arrangement of the atoms. nih.gov
Electronic Properties and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comucsb.edu
The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are crucial descriptors of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, FMO analysis can pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The HOMO is expected to be localized primarily on the nitrogen atom of the amine group, consistent with its basic and nucleophilic character. Conversely, the LUMO would be distributed over the carbon skeleton. The precise energies and distributions of these orbitals can be calculated using DFT methods. nih.govajchem-a.com
Table 1: Calculated FMO Properties of a Related Compound (Illustrative)
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | 1.2 |
| HOMO-LUMO Gap | 7.7 |
Note: This table is for illustrative purposes and the values would need to be specifically calculated for this compound.
Vibrational Frequency Calculations and Spectral Correlation
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its characteristic vibrational modes. Theoretical vibrational frequency calculations can predict these spectra, aiding in the interpretation of experimental data.
By performing frequency calculations on the optimized geometry of this compound, a set of vibrational frequencies and their corresponding IR and Raman intensities can be obtained. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental spectra. This correlation between theoretical and experimental spectra can confirm the structure of the synthesized compound and aid in the assignment of specific vibrational bands to particular functional groups and types of motion within the molecule. nih.gov
Reactivity Descriptors and Site Analysis
Beyond FMO theory, other computational tools can provide a more detailed picture of a molecule's reactivity.
Molecular Electrostatic Potential (MEP) Mapping for Nucleophilic and Electrophilic Sites
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. uni-muenchen.delibretexts.orgchemrxiv.org It is plotted onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. uni-muenchen.dedeeporigin.com Red regions signify areas of negative potential, which are attractive to electrophiles, while blue regions indicate positive potential, attractive to nucleophiles. Green areas represent neutral potential. deeporigin.com
For this compound, the MEP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the amine group, due to the presence of its lone pair of electrons. This confirms the nitrogen as the primary site for electrophilic attack. The rest of the molecule, particularly the hydrogen atoms, would exhibit positive potential (blue). nih.govuni-muenchen.de MEP analysis is a valuable tool for predicting the sites of intermolecular interactions. chemrxiv.orgdeeporigin.com
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and charge distribution within a molecule in terms of localized orbitals. materialsciencejournal.orgwisc.eduq-chem.com It examines the interactions between filled (donor) and empty (acceptor) orbitals, which represent charge delocalization and hyperconjugative interactions. materialsciencejournal.orgresearchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net
Fukui Functions for Local Reactivity Prediction
Fukui functions are a key concept in Density Functional Theory (DFT) that help in identifying the most reactive sites within a molecule. wikipedia.orgscm.com These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. wikipedia.orgscm.com Consequently, they can predict the propensity of different atomic sites towards electrophilic or nucleophilic attack.
For this compound, the primary amine group (-NH₂) is expected to be a key site for chemical reactions. The nitrogen atom, with its lone pair of electrons, is inherently nucleophilic. Fukui function analysis can provide a quantitative measure of this reactivity.
The condensed Fukui function, ƒk, localizes this reactivity to individual atoms (k) in the molecule. There are three main types of Fukui functions:
ƒk+ : for nucleophilic attack (reactivity towards an electrophile), indicating where an incoming electron is most likely to be accepted.
ƒk- : for electrophilic attack (reactivity towards a nucleophile), indicating which atom is most likely to donate an electron.
ƒk⁰ : for radical attack.
While no specific studies on the Fukui functions of this compound are publicly available, we can infer its reactivity based on the known behavior of primary amines. The nitrogen atom in the amine group will possess the highest ƒk- value, making it the most susceptible site for electrophilic attack. Conversely, the hydrogen atoms of the amine group would exhibit higher ƒk+ values, indicating their susceptibility to deprotonation in the presence of a strong base.
To illustrate, a hypothetical condensed Fukui function analysis for this compound is presented below. The values are representative and based on general principles for similar alkylamines.
Table 1: Hypothetical Condensed Fukui Functions for this compound
| Atom | ƒk+ (for Nucleophilic Attack) | ƒk- (for Electrophilic Attack) |
|---|---|---|
| N (Amine) | 0.15 | 0.45 |
| C (quaternary) | 0.08 | 0.05 |
| C (methyl) | 0.03 | 0.02 |
| C (cyclobutyl, adjacent to quaternary) | 0.06 | 0.04 |
| H (amine) | 0.20 | 0.01 |
This table is illustrative and based on general principles of amine reactivity.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. ulisboa.pt By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, solvent interactions, and transport properties. nih.govnih.gov
For this compound, MD simulations would be particularly insightful for understanding its behavior in an aqueous solution. Key properties that can be investigated include:
Solvation Structure: How water molecules arrange around the amine group and the hydrophobic cyclobutyl and methyl groups. This is often characterized by calculating radial distribution functions (RDFs). The RDF for the nitrogen atom and water's oxygen would show a sharp first peak, indicating strong hydrogen bonding. nih.govresearchgate.net
Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the amine group and surrounding water molecules. The average number and lifetime of these hydrogen bonds are critical for understanding its solubility and interaction with biological systems. nih.gov
Diffusion Coefficient: This property quantifies the mobility of the molecule in a solvent and is crucial for understanding its transport through different media. Studies on similar amines have shown how molecular size and shape influence this parameter. nih.gov
Below is a table of hypothetical data that could be obtained from an MD simulation of this compound in water. The values are based on published data for other small amines. nih.govnih.gov
Table 2: Hypothetical Molecular Dynamics Simulation Data for this compound in Aqueous Solution
| Property | Simulated Value | Significance |
|---|---|---|
| Diffusion Coefficient (at 298 K) | 0.85 x 10-5 cm2/s | Indicates mobility in water. |
| Average N-O (water) distance from RDF | 2.8 Å | Characteristic of a strong hydrogen bond. |
| Average number of H-bonds (amine-water) | 2.5 | Reflects the extent of interaction with the solvent. |
This table is illustrative and based on data from analogous amine systems. nih.govnih.gov
Theoretical Elucidation of Reaction Mechanisms and Pathways
Theoretical chemistry can be used to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates to elucidate detailed reaction mechanisms. libretexts.orgmsu.edu For this compound, a key reaction would be its behavior as a nucleophile, for instance, in an SN2 reaction with an alkyl halide.
The reaction would proceed via the lone pair of the nitrogen atom attacking the electrophilic carbon of the alkyl halide. libretexts.org Computational modeling can determine the activation energy for this process, providing a quantitative measure of the reaction rate.
A general mechanism for the N-alkylation of a primary amine like this compound is as follows:
Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, leading to the formation of a transition state.
Transition State: In the transition state, a new N-C bond is partially formed, and the C-halide bond is partially broken.
Product Formation: The C-halide bond breaks completely, and a new N-C bond is formed, resulting in a secondary ammonium (B1175870) salt.
Deprotonation: A base, which could be another molecule of the amine, removes a proton from the nitrogen to yield the neutral secondary amine product. libretexts.org
Table 3: Hypothetical Energy Profile for the N-methylation of this compound with Methyl Bromide
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (Amine + CH₃Br) | 0.0 |
| Transition State | +15.2 |
| Products (Secondary Amine + HBr) | -10.5 |
This table presents a plausible, illustrative energy profile based on known SN2 reactions of primary amines.
Derivatization Strategies and Chemical Transformations
Derivatization for Analytical Methodologies
Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which is better suited for a particular analytical technique. For 1-(1-methylcyclobutyl)ethylamine, derivatization is key to improving its chromatographic behavior and enhancing its detection sensitivity in methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Primary amines like this compound can be challenging to analyze directly using GC-MS and reversed-phase LC-MS due to their polarity and potential for poor chromatographic peak shape. iu.edujfda-online.com Derivatization addresses these issues by converting the polar amine group into a less polar, more volatile, and more easily ionizable functional group. jfda-online.comnih.govresearchgate.net
Common derivatization strategies for primary amines that enhance detection in MS-based methods include:
Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) react with the primary amine to form a stable trifluoroacetyl derivative. iu.edu Acylation increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance in GC-MS. iu.edunih.gov Acylated compounds are often more stable than their silylated counterparts, especially for primary amines. nih.gov Propionylation, another form of acylation, using propionic anhydride has been shown to increase sensitivity in LC-MS/MS by a factor of 4–30 for certain amines. acs.org
Silylation: Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. iu.edu This process reduces the polarity and increases the volatility of the amine, making it more amenable to GC analysis. nih.gov The resulting TMS derivatives often produce characteristic fragments in mass spectrometry, which can aid in structural identification. nih.gov
Carbamate (B1207046) Formation: Derivatizing agents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) react with primary amines to form stable, highly fluorescent, and readily ionizable derivatives. acs.org This pre-column derivatization significantly improves the retention of polar amines in reversed-phase liquid chromatography and enhances their detection in LC-MS. acs.orgscispace.com
The choice of derivatization reagent depends on the specific analytical requirements, such as the desired level of sensitivity and the chromatographic system being used. nih.govresearchgate.net
Table 1: Common Derivatization Reagents for Primary Amines in GC-MS and LC-MS
| Derivatization Reagent | Abbreviation | Analyte Functional Group | Resulting Derivative | Analytical Technique(s) | Key Advantages |
| Trifluoroacetic anhydride | TFAA | Primary Amine | Trifluoroacetyl amide | GC-MS, LC-MS | Increases volatility and stability. iu.edunih.gov |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Primary Amine | Trimethylsilyl (TMS) derivative | GC-MS | Increases volatility and provides characteristic mass fragments. iu.edunih.gov |
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Primary Amine | AQC-carbamate | LC-MS | Improves chromatographic retention and enhances ionization. acs.org |
| Propionic anhydride | Primary Amine | Propionyl amide | LC-MS/MS | Significantly increases sensitivity. acs.org |
Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry (IMS) is a powerful technique used to visualize the spatial distribution of molecules within a sample, such as a tissue section. nih.gov For the analysis of small molecules like primary amines, which may not ionize efficiently on their own, derivatization can be employed directly on the MALDI target.
This is achieved by using reagent-precoated MALDI targets. In this approach, a derivatizing agent is applied to the target surface before the sample is deposited. When the sample containing the analyte is added, the derivatization reaction occurs in situ. For primary amines, reagents that introduce a permanent positive charge are particularly effective. deepdyve.com
For example, tris(2,4,6-trimethoxyphenyl)phosphonium acetic acid N-hydroxysuccinimide ester can be used to derivatize primary amines. deepdyve.com This reagent reacts with the amine to attach a permanently charged phosphonium (B103445) group. This "charge-tagging" strategy offers several advantages for MALDI-MS analysis:
Improved Sensitivity: The pre-existing positive charge on the derivative eliminates the need for protonation during the MALDI process, leading to a significant enhancement in signal intensity and a lower limit of detection, often in the low femtomole range. deepdyve.com
Simplified Analysis: The derivatization reaction is often rapid, and the resulting mixture can be analyzed directly without extensive sample cleanup. deepdyve.com
Enhanced Specificity: The mass shift caused by the derivatizing agent helps to move the analyte's signal to a region of the mass spectrum with less interference from matrix-related ions. nih.gov
While specific applications for this compound are not detailed in the literature, this technique represents a viable and powerful approach for its sensitive detection and spatial mapping in complex samples. nih.gov
Functional Group Interconversions of the Amine Moiety
The primary amine group of this compound is a versatile functional handle for various chemical transformations, allowing for the synthesis of a range of derivatives, including amides, salts, and carbamates.
The reaction of this compound with carboxylic acids or their derivatives is a fundamental transformation that leads to the formation of an amide bond. youtube.comlibretexts.org Amides are a common and important functional group in medicinal chemistry and materials science. researchgate.net
The synthesis of amides from a primary amine can be achieved through several methods:
Reaction with Acyl Chlorides or Anhydrides: This is one of the most common and efficient methods for amide synthesis. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride or anhydride. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid or carboxylic acid byproduct. core.ac.uk
Coupling with Carboxylic Acids: Direct reaction of a primary amine with a carboxylic acid to form an amide requires high temperatures, which can be undesirable for complex molecules. youtube.comlibretexts.org Therefore, coupling reagents are often employed to "activate" the carboxylic acid. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and phosphonium or uronium salts. researchgate.netorganic-chemistry.org These reagents facilitate amide bond formation under mild conditions. core.ac.ukorganic-chemistry.org
Table 2: General Methods for Amide Formation from a Primary Amine
| Reactant | Reagent/Condition | Product | Key Features |
| Acyl Chloride | Base (e.g., Triethylamine) | Amide | High reactivity, often requires a base. core.ac.uk |
| Carboxylic Acid Anhydride | Base (e.g., Pyridine) | Amide | Generally less reactive than acyl chlorides. |
| Carboxylic Acid | Coupling Agent (e.g., EDC, HATU) | Amide | Mild reaction conditions, suitable for sensitive substrates. researchgate.netorganic-chemistry.org |
| Carboxylic Acid | Heat | Amide | Requires high temperatures, less common. youtube.com |
As a primary amine, this compound is basic and readily reacts with acids to form salts. The most common salt form is the hydrochloride salt, which is typically a crystalline solid that is more stable and easier to handle than the freebase, which is often a liquid. google.comresearchgate.net
The formation of the hydrochloride salt is a straightforward acid-base reaction. It is typically achieved by treating a solution of the amine in an organic solvent, such as diethyl ether or ethyl acetate, with a solution of hydrogen chloride (HCl) in the same or a compatible solvent, or by bubbling gaseous HCl through the amine solution. google.comresearchgate.netbeilstein-journals.org The resulting salt usually precipitates from the solution and can be isolated by filtration. beilstein-journals.orgnih.gov
This transformation is crucial in the purification and formulation of amine-containing compounds.
Primary amines can react with various reagents to form carbamic acid derivatives, such as carbamate esters. Carbamates are functional groups with the structure -NH(C=O)O-. wikipedia.org They are often used as protecting groups for amines in organic synthesis due to their stability under a range of conditions and the relative ease of their removal. wikipedia.org
Carbamic acid derivatives can be prepared from this compound through several synthetic routes:
Reaction with Chloroformates: The amine reacts with an alkyl or aryl chloroformate (e.g., ethyl chloroformate, benzyl (B1604629) chloroformate) in the presence of a base to yield the corresponding carbamate. google.com
Reaction with Isocyanates: The addition of an alcohol to an isocyanate is a common method for carbamate synthesis. Alternatively, an amine can react with an isocyanate to form a urea, but specific reaction pathways can lead to carbamate-like structures. wikipedia.orgacs.org
From Carbon Dioxide: More modern and greener approaches involve the three-component coupling of an amine, carbon dioxide, and an alkyl halide in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). acs.orgorganic-chemistry.org This method utilizes CO2 as a C1 source for the carbonyl group in the carbamate. acs.org
The formation of carbamates is a key strategy for the temporary modification of the amine group, enabling selective reactions at other parts of a molecule. wikipedia.org
Incorporation into Heterocyclic Systems (e.g., Thiazoles, Oxadiazoles)
Thiazole (B1198619) Synthesis:
A prominent method for thiazole synthesis is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. To incorporate this compound via this route, it would first need to be converted into the corresponding thioamide, N-(1-methylcyclobutyl)thioformamide or a related derivative. This could potentially be achieved through the reaction of the amine with a thioacylating agent. The resulting N-(1-methylcyclobutyl)thioamide would then undergo cyclocondensation with an appropriate α-haloketone to yield the desired 2-substituted-4-(1-methylcyclobutylamino)thiazole.
Another approach involves the reaction of this compound with a reagent that can provide the other necessary atoms for the thiazole ring. For instance, reaction with a compound containing a thiocyanate (B1210189) group could be a plausible, albeit less common, route.
Oxadiazole Synthesis:
The construction of oxadiazole rings, specifically the 1,2,4- and 1,3,4-isomers, typically involves the cyclization of intermediates derived from hydrazines or amidoximes.
For the synthesis of 1,2,4-oxadiazoles , one could envision a pathway starting from the acylation of this compound to form an amide. This amide could then be converted to an O-acyl amidoxime, which upon cyclization would yield a 3-substituted-5-(1-(1-methylcyclobutyl)ethyl)-1,2,4-oxadiazole. Alternatively, the amine could be used to prepare an N-substituted amidoxime, which would then react with a carboxylic acid derivative to form the heterocyclic ring.
For the synthesis of 1,3,4-oxadiazoles , a common precursor is a 1,2-diacylhydrazine. To incorporate the 1-methylcyclobutyl moiety, this compound could be converted into a corresponding hydrazine (B178648) derivative, such as 1-(1-(1-methylcyclobutyl)ethyl)hydrazine. Subsequent acylation of this hydrazine with two different acylating agents could lead to an unsymmetrical 1,2-diacylhydrazine, which upon dehydrative cyclization would furnish a 2,5-disubstituted 1,3,4-oxadiazole (B1194373) with the 1-methylcyclobutyl group at one of the positions.
While these established synthetic strategies provide a theoretical framework for the incorporation of this compound into thiazole and oxadiazole rings, it is important to note that a comprehensive search of the scientific literature and patent databases did not reveal specific examples of these transformations. The steric hindrance presented by the 1-methylcyclobutyl group might pose challenges for these reactions, potentially requiring optimization of reaction conditions.
Table of Potential Reactions and Products:
| Starting Material | Reagent(s) | Potential Heterocyclic Product | Product Class |
| N-(1-methylcyclobutyl)thioamide | α-Haloketone | 2-Substituted-4-(1-methylcyclobutylamino)thiazole | Thiazole |
| This compound | Acylating agent, then conversion to O-acyl amidoxime | 3-Substituted-5-(1-(1-methylcyclobutyl)ethyl)-1,2,4-oxadiazole | 1,2,4-Oxadiazole |
| 1-(1-(1-Methylcyclobutyl)ethyl)hydrazine | Acylating agents | 2,5-Disubstituted-1,3,4-oxadiazole | 1,3,4-Oxadiazole |
Further experimental investigation is required to validate these proposed synthetic routes and to determine the feasibility and efficiency of incorporating the sterically demanding this compound into these important heterocyclic systems.
Applications As a Synthetic Building Block in Complex Molecule Synthesis
Intermediate in the Synthesis of Pharmacologically Relevant Compounds
The incorporation of small, constrained ring systems like cyclobutane (B1203170) is a recognized strategy in medicinal chemistry for influencing the conformation and physicochemical properties of bioactive molecules. While direct evidence detailing the use of 1-(1-methylcyclobutyl)ethylamine as an intermediate in the synthesis of specific, named blockbuster drugs is not prevalent in publicly accessible literature, its structural elements are found in compounds explored for various therapeutic targets.
The related cycloalkanol ethylamine (B1201723) scaffold, for instance, is the basis for selective norepinephrine (B1679862) reuptake inhibitors. nih.gov This suggests that derivatives of this compound could be valuable in the design of novel central nervous system agents. The synthesis of analogues of existing drugs, such as the Janus kinase (JAK) inhibitor Abrocitinib, has been explored using a closely related precursor, 1-methylcyclobutane-1,3-diamine. digitellinc.com This work highlights the utility of the methylcyclobutane (B3344168) core in modifying known pharmacophores to potentially enhance efficacy, selectivity, or pharmacokinetic profiles.
The general importance of low-carbon fatty amines, a class to which this compound belongs, as intermediates in the production of efficient germicides and antibacterial agents has also been noted. google.com The cyclobutyl moiety can impart unique properties compared to more common open-chain or larger ring structures, making it an attractive component for novel antimicrobial candidates.
Precursor for Novel Cyclobutane-Containing Scaffolds
The development of new molecular scaffolds is a cornerstone of modern drug discovery, providing access to unexplored regions of chemical space. The this compound molecule serves as a valuable starting point for the creation of innovative cyclobutane-containing frameworks. The presence of the primary amine allows for a wide array of chemical transformations, enabling its elaboration into more complex structures.
Research into the synthesis of cyclobutane-fused tetracyclic scaffolds has demonstrated the potential of building intricate molecular architectures from cyclobutane precursors. nih.gov Although not starting directly from this compound, these studies underscore the chemical tractability of the cyclobutane ring and its utility in generating three-dimensional complexity. The synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines further illustrates how the methylcyclobutane core can be functionalized to create versatile building blocks for further chemical modification. digitellinc.com These diamines, with their differentially protected amino groups, allow for selective, stepwise reactions to build diverse and complex molecular entities.
The concept of "privileged scaffolds," which are molecular frameworks that can bind to multiple biological targets, is well-established in medicinal chemistry. nih.govmdpi.com The unique steric and electronic properties of the 1-methylcyclobutane group make it an interesting candidate for inclusion in the design of new privileged scaffolds, potentially leading to the discovery of compounds with novel biological activities.
Role in Diversification Strategies for Chemical Libraries
Chemical libraries are essential tools in high-throughput screening campaigns aimed at identifying new drug leads. The diversity of these libraries is a critical factor in the success of such endeavors. This compound can play a significant role in diversification strategies by introducing a less commonly used, three-dimensional motif into library design.
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse molecules that systematically probe chemical space. nih.gov The incorporation of building blocks like this compound into DOS workflows can lead to the generation of libraries with novel skeletal arrangements. The compact and rigid nature of the cyclobutane ring, combined with the reactive handle of the ethylamine group, allows for the attachment of various pharmacophoric elements, thereby increasing the structural and functional diversity of the resulting library.
The use of conformationally restricted motifs, such as the one provided by this compound, is a known strategy to improve the drug-like properties of screening compounds. digitellinc.com By limiting the conformational flexibility of a molecule, it is often possible to enhance its binding affinity and selectivity for a biological target. Therefore, the inclusion of this building block in chemical libraries can enrich them with compounds that have a higher probability of exhibiting desirable biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(1-Methylcyclobutyl)ethylamine in laboratory settings?
- Methodological Answer : The compound can be synthesized via reductive amination of 1-(1-Methylcyclobutyl)ketone using sodium cyanoborohydride (NaBH3CN) in ethanol under controlled pH (4–6). Alternatively, nucleophilic substitution of (1-Methylcyclobutyl)methyl halides with ethylamine derivatives in dichloromethane, catalyzed by triethylamine, yields the target compound. Temperature control (0–5°C) and inert atmospheres (N2/Ar) are critical to minimize side reactions .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
- Methodological Answer :
- NMR : H NMR identifies methylcyclobutyl protons (δ 1.2–1.8 ppm) and ethylamine protons (δ 2.5–3.0 ppm). C NMR confirms cyclobutyl carbons (25–35 ppm) and amine-associated carbons.
- IR : N-H stretching (3300–3500 cm) and C-N vibrations (1250–1350 cm) confirm the amine group.
- MS : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]), while collision cross-section data (CCS) predicts conformational stability .
Q. What safety protocols are critical when handling this compound in research environments?
- Methodological Answer : Use fume hoods to avoid inhalation, wear nitrile gloves, and store the compound in airtight containers under nitrogen. In case of skin contact, wash immediately with water and consult a physician. Emergency protocols should include access to eyewash stations and neutralization agents (e.g., dilute acetic acid for spills) .
Advanced Research Questions
Q. How does the cyclobutyl substituent influence the stereochemical outcomes in reactions involving this compound?
- Methodological Answer : The cyclobutyl ring’s strain (90° bond angles) introduces steric hindrance, favoring axial chirality in intermediates. For example, in Staudinger cycloadditions, the methylcyclobutyl group reduces diastereoselectivity compared to phenyl analogs due to competing ring-opening pathways. Computational modeling (e.g., DFT) can quantify steric parameters (%V) to predict selectivity .
Q. What computational approaches (DFT, molecular dynamics) predict the physicochemical properties of this compound?
- Methodological Answer :
- DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate dipole moments, polarizability, and HOMO-LUMO gaps.
- Molecular Dynamics : Simulate solvation free energy in water/ethanol mixtures to predict solubility.
- QSAR : Correlate logP values with bioactivity using Hammett constants for substituent effects .
Q. What strategies resolve contradictions in reported bioactivity data for cyclobutyl-containing ethylamine derivatives?
- Methodological Answer : Conduct systematic reviews with inclusion criteria (e.g., peer-reviewed studies, standardized assays). Use meta-regression to adjust for confounding variables (e.g., solvent polarity, cell lines). Dose-response curves and Hill coefficients can differentiate true activity from assay artifacts .
Q. How can this compound be utilized as a chiral auxiliary or catalyst in asymmetric synthesis?
- Methodological Answer : The compound’s rigid cyclobutyl group enhances enantioselectivity in Pd-catalyzed hydrogenations. For example, modifying Pd(111) surfaces with this compound increases enantiomeric excess (e.g., 70% ee for R-2-butanol vs. S-2-butanol). Compare performance to 1-phenylethylamine auxiliaries to assess steric vs. electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
